N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide
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Overview
Description
“N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring, two fluorine atoms, and an acetamide group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the current literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not available in the current literature .Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate for antimalarial drugs. It is produced via chemoselective monoacetylation using various acyl donors, demonstrating the importance of acetylated intermediates in pharmaceutical synthesis (Magadum & Yadav, 2018).
Hydrogen-Bonding Patterns in Drug Design
Study of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed hydrogen-bonding patterns that could inform drug design, especially in optimizing molecular interactions for desired pharmacological effects (López et al., 2010).
Optoelectronic and Nonlinear Optical Properties
Research into malononitrile-modified acene derivatives, including compounds with tert-butyl groups, has highlighted their significant optoelectronic and third-order nonlinear optical behaviors. This suggests applications in materials science for electronic and photonic devices (Zhai et al., 2018).
Anti-Inflammatory and Antinociceptive Activities
A series of 2-aminopyrimidines, as ligands of the histamine H4 receptor, were synthesized to explore their therapeutic potential. Compounds with tert-butyl groups showed promising in vitro anti-inflammatory and antinociceptive activities, indicating their potential in treating pain and inflammation (Altenbach et al., 2008).
Chemical Derivatization in Phytohormone Profiling
The use of N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization in gas chromatography-mass spectrometry highlights the importance of chemical derivatization techniques in the analysis of complex biological samples, such as phytohormones (Birkemeyer et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-2-(4,4-difluoropiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O/c1-10(2,3)14-9(16)8-15-6-4-11(12,13)5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJPKLJPHIKYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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